molecular formula C11H13OP B1583447 3-Methyl-1-phenyl-2-phospholene 1-oxide CAS No. 707-61-9

3-Methyl-1-phenyl-2-phospholene 1-oxide

Cat. No. B1583447
Key on ui cas rn: 707-61-9
M. Wt: 192.19 g/mol
InChI Key: YMKWWHFRGALXLE-UHFFFAOYSA-N
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Patent
US04085140

Procedure details

p-Tolylisocyanate (150 parts) was stirred under a nitrogen atmosphere at 115° C with 2,2,2-diazabicyclo-octane equivalent to the acidity of the isocyanate (0.14 parts) and 1-phenyl-3-methyl-phospholene-1-oxide (0.75 parts of a 0.1% solution in perchloroethylene) an amount of 5 ppm on the isocyanate. After 8 hours, examination by infra-red showed all isocyanate groups to have disappeared. The red-brown single phase liquid was distilled in vacuo to give 96.2 parts (77% of theory) of di-p-tolylcarbodiimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2,2,2-diazabicyclo-octane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([N:7]=[C:8]=O)=[CH:3][CH:2]=1.[N-:11]=[C:12]=O.C1(P2(=O)[CH2:24][CH2:23][C:22]([CH3:25])=[CH:21]2)C=CC=CC=1.Cl[C:28](Cl)=C(Cl)Cl>>[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([N:7]=[C:8]=[N:11][C:12]2[CH:24]=[CH:23][C:22]([CH3:25])=[CH:21][CH:28]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)N=C=O)C
Name
2,2,2-diazabicyclo-octane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P1(C=C(CC1)C)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=C(Cl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The red-brown single phase liquid was distilled in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=C(C=C1)N=C=NC1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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